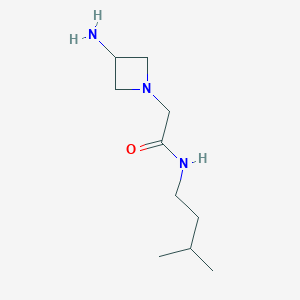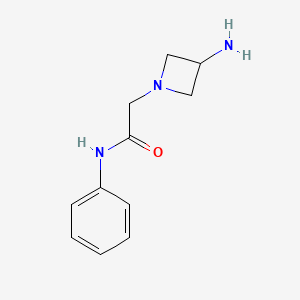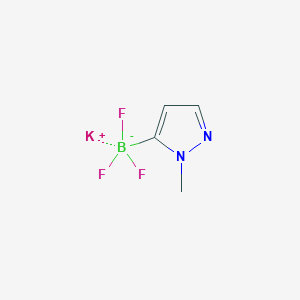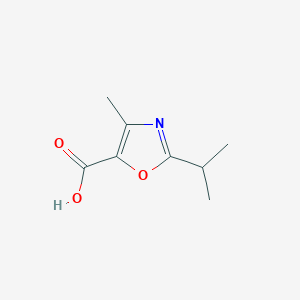
3-Chloro-5-hydroxy-2-methoxypyridine
Vue d'ensemble
Description
“3-Chloro-5-hydroxy-2-methoxypyridine” is a chemical compound with the molecular formula C6H6ClNO2 . It is related to “5-Chloro-2-hydroxypyridine”, which acts as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-hydroxy-2-methoxypyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, a hydroxy group, and a methoxy group .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, related compounds have been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-hydroxy-2-methoxypyridine” include a molecular weight of 159.57 g/mol . For a related compound, “5-Chloro-2-methoxypyridine”, the properties include a refractive index of 1.5260, a boiling point of 181-182 °C, and a density of 1.193 g/mL at 25 °C .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
3-Chloro-5-hydroxy-2-methoxypyridine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for selective functionalization, making it valuable for constructing complex molecules. For instance, it can be used to synthesize derivatives that exhibit biological activity or can act as potent inhibitors for certain enzymes .
Material Science
In material science, this compound can be utilized to create novel organic frameworks. These frameworks can be essential for developing new materials with specific properties like enhanced conductivity or improved thermal stability. The methoxy group in particular provides an avenue for further modifications and attachments of other functional groups .
Biochemistry Research
Biochemists can employ 3-Chloro-5-hydroxy-2-methoxypyridine to study enzyme-catalyzed reactions where this compound could act as a substrate mimic or inhibitor. It’s especially useful in understanding the mechanisms of enzymes that interact with similar heterocyclic compounds .
Chemical Industry
This chemical finds applications in the chemical industry as a precursor for various pyridine derivatives. These derivatives are crucial in the production of agrochemicals, dyes, and other industrial chemicals. The chloro and methoxy groups offer reactive sites for further chemical transformations .
Environmental Science
In environmental science, researchers can explore the use of 3-Chloro-5-hydroxy-2-methoxypyridine in the degradation of environmental pollutants. Its reactivity with other compounds could lead to the breakdown of more complex and harmful chemicals into less toxic forms .
Medicinal Chemistry
Medicinal chemists can explore the use of this compound in drug design and discovery. Its structure can be modified to create new drug candidates with potential therapeutic effects against various diseases. The hydroxy group, in particular, is a common feature in many drug molecules, providing essential hydrogen bonding interactions .
Catalysis
3-Chloro-5-hydroxy-2-methoxypyridine can act as a ligand in catalysis, forming complexes with metals that can catalyze a variety of chemical reactions. This is particularly useful in developing more efficient and selective synthetic routes in organic chemistry .
Pharmacology
In pharmacology, this compound’s derivatives can be assessed for their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the development of new drugs and optimizing their performance in the body .
Safety And Hazards
The safety data sheet for a related compound, “5-Chloro-2-methoxypyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-chloro-6-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPUXIQVANWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306115 | |
| Record name | 5-Chloro-6-methoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxy-2-methoxypyridine | |
CAS RN |
1196157-30-8 | |
| Record name | 5-Chloro-6-methoxy-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)




![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)




![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

